molecular formula C24H26N4O4S B2936957 N-[2-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-4-oxoquinazolin-3(4H)-yl]-2-phenylacetamide CAS No. 422278-49-7

N-[2-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-4-oxoquinazolin-3(4H)-yl]-2-phenylacetamide

Cat. No. B2936957
CAS RN: 422278-49-7
M. Wt: 466.56
InChI Key: ZNZDFIZQNSFZQF-UHFFFAOYSA-N
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Description

N-[2-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-4-oxoquinazolin-3(4H)-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
BenchChem offers high-quality N-[2-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-4-oxoquinazolin-3(4H)-yl]-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-4-oxoquinazolin-3(4H)-yl]-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its potential as an antimicrobial agent. Its structure, which includes a quinazolinone moiety and a morpholine ring, suggests it could be effective against various bacterial and fungal strains. Research indicates that derivatives of this compound could be synthesized and evaluated for their in vitro antimicrobial activity .

Drug Discovery and Development

As “ChemDiv1_013229,” the compound is part of a chemical library from ChemDiv, a contract research organization focused on scientific innovation in drug discovery . It represents a small molecule that could be used in the development of new drugs, particularly in areas like CNS, oncology, virology, inflammation, cardiometabolic, and immunology .

Pharmacological Research

The compound’s morpholine core is associated with pharmacological activities such as antimicrobial, caspase-3 inhibitory, and anti-inflammatory effects. This makes it a valuable candidate for pharmacological research, where it could be part of studies aiming to develop new therapeutic agents .

Biological Analysis

In the realm of biological analysis, compounds like “Oprea1_657507” could be used in the development of sensors for chemical and biological analysis. These sensors could be integrated into photonic integrated circuits (PICs) with on-chip lasers for enhanced detection capabilities .

Ethnobotany and Ethnobiology

As “HMS624J07,” the compound could be of interest in ethnobotanical research, where the focus is on the relationship between people and plants. It could be studied for its traditional uses or potential applications in natural remedies .

Material Science

The compound could also find applications in material science, particularly in the development of energetic materials, bio-based materials, ceramics, and nanomaterials. Its unique chemical structure might provide specific properties desirable in these fields .

Agricultural Chemistry

In agriculture, compounds with morpholine structures have been explored for their herbicidal activity. While not directly linked to “VU0512539-1,” the structural similarity suggests potential applications in developing new agrochemicals .

Quantum Technologies

Lastly, the integration of compounds like “Oprea1_657507” into quantum technologies could be explored. Their potential role in quantum computing or information security is an emerging field of interest, where their unique properties could be leveraged .

properties

IUPAC Name

N-[2-(1-morpholin-4-yl-1-oxobutan-2-yl)sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-2-20(23(31)27-12-14-32-15-13-27)33-24-25-19-11-7-6-10-18(19)22(30)28(24)26-21(29)16-17-8-4-3-5-9-17/h3-11,20H,2,12-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZDFIZQNSFZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCOCC1)SC2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-morpholin-4-yl-1-oxobutan-2-yl)sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide

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